N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C14H13NO6S2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C14H13NO6S2/c1-22(16,17)11-3-2-4-12(8-11)23(18,19)15-10-5-6-13-14(7-10)21-9-20-13/h2-8,15H,9H2,1H3 |
InChI Key |
KRBCHOPTHUGVJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(Methylsulfonyl)Benzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via a two-step oxidation and chlorination sequence:
-
Sulfonation of Toluene Derivative :
-
Oxidation and Chlorination :
-
The methylthio (-SMe) group is oxidized to methylsulfonyl (-SO₂Me) using hydrogen peroxide (30%) in acetic acid at 50°C for 4 hours.
-
The resulting 3-(methylsulfonyl)benzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) at reflux for 2 hours to form the sulfonyl chloride.
-
Optimized Parameters :
Parameter Value Oxidizing Agent H₂O₂ (30%) Chlorination Agent PCl₅/SOCl₂ (1:3) Reaction Temperature 70°C Yield 78%
-
Sulfonamide Bond Formation
The target compound is synthesized via nucleophilic substitution:
-
Reaction Scheme :
-
Procedure :
-
3-(Methylsulfonyl)benzenesulfonyl chloride (1.2 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
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1,3-Benzodioxol-5-amine (1.0 equiv) and triethylamine (2.5 equiv) are added dropwise at 0–5°C.
-
The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and purification via silica gel chromatography (ethyl acetate/hexane, 1:3).
-
-
Yield and Purity :
Parameter Result Isolated Yield 72% Purity (HPLC) >98%
Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature and Stoichiometry
-
Stoichiometric Balance :
Excess sulfonyl chloride (1.2 equiv) ensures complete amine consumption, avoiding dimerization. -
Temperature Profile :
Temperature (°C) Yield (%) 0–5 72 25 70 40 65 -
Lower temperatures suppress sulfonyl chloride hydrolysis.
-
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) :
δ 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.78 (s, 1H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, benzodioxole-H), 6.78 (s, 1H, benzodioxole-H), 6.72 (d, J = 8.0 Hz, 1H, benzodioxole-H), 5.95 (s, 2H, OCH₂O), 3.15 (s, 3H, SO₂CH₃). -
IR (KBr) :
1352 cm⁻¹ (asymmetric S=O stretch), 1165 cm⁻¹ (symmetric S=O stretch), 1248 cm⁻¹ (C-O-C of benzodioxole). -
HRMS (ESI+) :
Calculated for C₁₄H₁₂NO₆S₂ [M+H]⁺: 362.0134; Found: 362.0131.
Comparative Analysis of Alternative Methods
Direct Sulfonation vs. Stepwise Oxidation
-
Direct Sulfonation :
Limited by regioselectivity; methylsulfonyl groups direct sulfonation to meta positions, complicating isolation. -
Stepwise Oxidation :
Higher reproducibility and scalability, albeit requiring additional steps.
Industrial-Scale Considerations
Continuous Flow Synthesis
Waste Management
-
Byproducts :
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives with altered functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by the presence of a benzodioxole moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 335.35 g/mol. The presence of the methylsulfonyl group enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds with benzodioxole structures exhibit antimicrobial properties. For instance, derivatives of benzodioxole have shown efficacy against various bacterial strains, suggesting that N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide may possess similar activity due to its structural components .
Anti-inflammatory Effects
Sulfonamide derivatives are known for their anti-inflammatory properties. Studies have demonstrated that compounds with sulfonamide groups can inhibit inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .
Anticancer Potential
Recent investigations into the anticancer properties of benzodioxole derivatives suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. In vitro studies have shown promising results in various cancer cell lines .
Mechanistic Studies
Mechanistic studies utilizing this compound can provide insights into its action at the molecular level. For example, understanding how it interacts with specific enzymes or receptors could elucidate its pharmacological effects.
Toxicological Assessments
Toxicity studies are crucial for determining the safety profile of the compound. The Local Lymph Node Assay (LLNA) has been employed to assess skin sensitization potential, providing data on the compound's safety in dermal applications .
Case Studies
Several case studies have highlighted the applications of similar compounds:
- Case Study 1 : A study on a related sulfonamide compound demonstrated significant reductions in inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications for this compound in treating autoimmune conditions.
- Case Study 2 : Clinical trials involving benzodioxole derivatives indicated improved patient outcomes in chronic pain management, supporting further investigation into this compound's analgesic properties.
Data Tables
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide
This compound features a benzodioxol group linked via a methylene bridge to the sulfonamide nitrogen. Unlike the target compound, it lacks the methylsulfonyl substituent and instead has a simple benzene ring. The absence of the electron-withdrawing methylsulfonyl group may reduce its metabolic stability compared to the target compound.
2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
This derivative incorporates a 1,2,4-oxadiazole ring and a thiophene-sulfonamide scaffold. The benzodioxol group is part of the oxadiazole substituent, creating a bulkier structure. The oxadiazole ring enhances π-π stacking interactions, while the thiophene moiety increases hydrophobicity. Such structural complexity may improve target specificity but could reduce synthetic accessibility compared to the target compound .
Heterocyclic Variations
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide
This compound replaces the benzodioxol group with a benzoisoxazole ring. The ethanesulfonamide chain (vs. methylsulfonyl in the target compound) may decrease steric hindrance, favoring interactions with flat binding pockets .
5-Bromo-2-methoxy-N-(3-methyl-6-hydroxy-1,2-benzoxazol-5-yl)benzenesulfonamide
Featuring a benzoxazole core with bromine and methoxy substituents, this compound demonstrates how halogenation can enhance binding affinity in hydrophobic regions.
Substituent Effects
Methylsulfonyl vs. Methylsulfanyl
N-[3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl]-4-phenoxybenzolsulfonamide contains a methylsulfanyl (-SCH₃) group, which is less electron-withdrawing than the methylsulfonyl (-SO₂CH₃) group in the target compound. This difference impacts solubility and metabolic pathways: sulfonyl groups are more resistant to oxidation than sulfanyl groups .
Ethyl/Methoxy vs. Methylsulfonyl
In N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide, ethyl and methoxy groups provide steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing nature of the methylsulfonyl group. This may result in divergent pharmacokinetic profiles, such as altered CYP450 metabolism .
Comparative Syntheses
- 4-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide: Synthesized via Claisen-Schmidt condensation, introducing a propenoyl spacer absent in the target compound .
- N-(3-Ethylbenzo[d]isoxazol-5-yl)sulfonamides : Utilized sulfonyl chloride intermediates under mild conditions (43°C, 3–12 h), highlighting scalability for derivatives with simple substituents .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a 1,3-benzodioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Chemical Formula : C₁₄H₁₃N₁O₄S
- Molecular Weight : 285.33 g/mol
The compound's structure includes a sulfonamide group, which is often associated with various pharmacological effects.
Research indicates that compounds containing the benzodioxole structure exhibit significant biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis. Studies have demonstrated that benzodioxole derivatives can disrupt mitochondrial function and elevate reactive oxygen species (ROS) levels, leading to cell cycle arrest in the G2/M phase .
- Anti-inflammatory Effects : Sulfonamide groups are known for their anti-inflammatory properties. The presence of the methylsulfonyl group may enhance the compound's ability to modulate inflammatory pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Activity | IC50 (µM) | Cell Line/Model | Reference |
|---|---|---|---|
| Cytotoxicity | 5.2 | MDA-MB-231 (breast cancer) | |
| Apoptosis Induction | - | Xenograft model | |
| G2/M Phase Arrest | - | Various cancer cell lines | |
| ROS Level Increase | - | MDA-MB-231 |
Case Studies
- Anticancer Activity : A study focused on this compound demonstrated a significant reduction in tumor growth in xenograft models. The compound was noted for its ability to induce apoptosis through mitochondrial disruption and ROS elevation .
- Comparative Analysis with Capsaicin Analogues : Research comparing this compound to capsaicin analogues indicated that it retains similar mechanisms of action while potentially offering improved selectivity against cancer cells. The modifications in the benzodioxole structure were found to enhance its anticancer efficacy compared to traditional capsaicinoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
